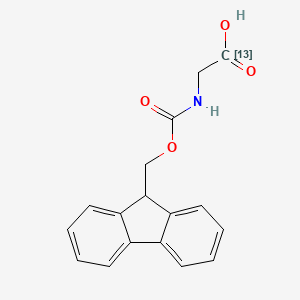
Fmoc-Gly-OH-1-13C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-Gly-OH-1-13C: N-(9-Fluorenylmethoxycarbonyl)-glycine-1-13C , is a labeled amino acid derivative used primarily in peptide synthesis. The compound is characterized by the presence of a 13C isotope at the glycine position, making it valuable for various research applications, particularly in nuclear magnetic resonance (NMR) studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Gly-OH-1-13C typically involves the protection of glycine with a fluorenylmethoxycarbonyl (Fmoc) group. One common method is to react glycine with Fmoc chloride in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which is obtained by reacting Fmoc chloride with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the incorporation of the 13C isotope .
Analyse Chemischer Reaktionen
Types of Reactions: Fmoc-Gly-OH-1-13C undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed by base-catalyzed reactions, typically using piperidine in dimethylformamide (DMF).
Coupling Reactions: The compound can be coupled with other amino acids or peptides using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Common Reagents and Conditions:
Piperidine in DMF: Used for deprotection of the Fmoc group.
DCC and DMAP: Used for coupling reactions.
Major Products Formed:
Deprotected Glycine: Formed after the removal of the Fmoc group.
Peptide Chains: Formed through coupling reactions with other amino acids.
Wissenschaftliche Forschungsanwendungen
Chemistry: Fmoc-Gly-OH-1-13C is widely used in solid-phase peptide synthesis (SPPS) for the construction of peptide chains. The 13C labeling allows for detailed NMR studies to investigate peptide structures and dynamics .
Biology: In biological research, the compound is used to study protein-ligand interactions and enzyme mechanisms. The 13C label provides a means to track the incorporation of glycine into proteins and peptides .
Medicine: In medicinal chemistry, this compound is used in the development of peptide-based drugs. The 13C label aids in the pharmacokinetic and pharmacodynamic studies of these drugs .
Industry: The compound is used in the production of peptide-based materials and bioconjugates. Its high purity and isotopic labeling make it suitable for industrial applications requiring precise molecular characterization .
Wirkmechanismus
The primary mechanism of action of Fmoc-Gly-OH-1-13C involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group of glycine, allowing for selective reactions at the carboxyl group. Upon deprotection, the free amino group can participate in further coupling reactions to form peptide bonds . The 13C label allows for detailed tracking and analysis of the compound in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
- Fmoc-Val-OH-1-13C
- Fmoc-Leu-OH-1-13C
- Fmoc-Ala-OH-1-13C
- Fmoc-Ala-OH-3-13C
Uniqueness: Fmoc-Gly-OH-1-13C is unique due to its specific 13C labeling at the glycine position, which provides distinct advantages in NMR studies. Compared to other Fmoc-protected amino acids, it offers a simpler structure and is often used as a reference compound in peptide synthesis and structural studies .
Eigenschaften
Molekularformel |
C17H15NO4 |
|---|---|
Molekulargewicht |
298.30 g/mol |
IUPAC-Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid |
InChI |
InChI=1S/C17H15NO4/c19-16(20)9-18-17(21)22-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,18,21)(H,19,20)/i16+1 |
InChI-Schlüssel |
NDKDFTQNXLHCGO-LOYIAQTISA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[13C](=O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


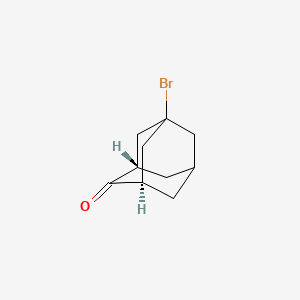
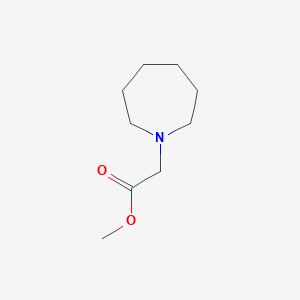


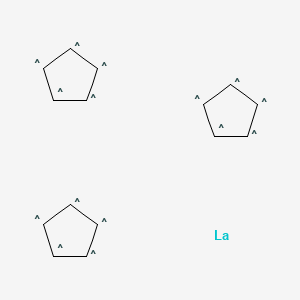
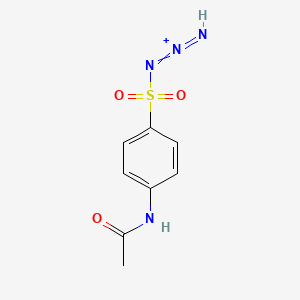
butanoic acid](/img/structure/B12061531.png)


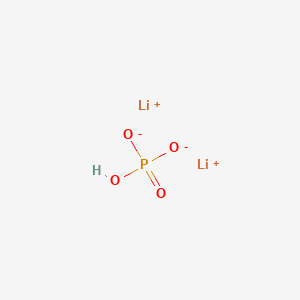

![N-[(2S,3R,4R,5S,6R)-2-(Benzyloxy)-5-hydroxy-6-(hydroxymethyl)-4-{[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}oxan-3-YL]acetamide](/img/structure/B12061570.png)
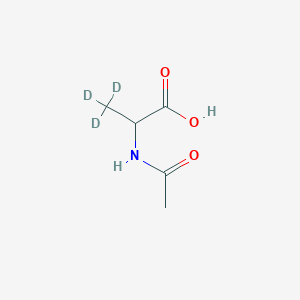
![2-(3,4-dichlorophenyl)-N-methyl-N-[(1S,2S)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrate;hydrochloride](/img/structure/B12061585.png)
